molecular formula C7H12O5 B1255666 Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol

Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol

Cat. No.: B1255666
M. Wt: 176.17 g/mol
InChI Key: MNLYMIVQQRICEJ-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol is a polyhydroxy derivative of norbornane (bicyclo[2.2.1]heptane), featuring five hydroxyl groups positioned at carbons 2, 3, 5, 6, and 5.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

bicyclo[2.2.1]heptane-2,3,5,6,7-pentol

InChI

InChI=1S/C7H12O5/c8-3-1-4(9)6(11)2(3)7(12)5(1)10/h1-12H

InChI Key

MNLYMIVQQRICEJ-UHFFFAOYSA-N

Canonical SMILES

C12C(C(C(C1O)O)C(C2O)O)O

Synonyms

2,3,5,6,7-norbornanepentol
7-exo-2,3,5,6-norbornanepentol
endo-5,6-exo-2,3-syn-7-norbornanepentol
endo-5-exo-2,3,6-syn-7-norbornanepentol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with Bicyclic Hydrocarbons

The bicyclo[2.2.1]heptane framework distinguishes itself from other bicyclic hydrocarbons in terms of ring strain and stability. Key comparisons include:

Compound Physical State (25°C) Melting Point (°C) Boiling Point (°C)
Bicyclo[2.2.1]heptane Crystalline (c) -95.1 Not reported
Bicyclo[4.1.0]heptane Liquid (lq) -36.7 Not reported
Bicyclo[2.2.2]octane Crystalline (c) -146.9 Not reported
Bicyclo[3.1.0]hexane Gas (g) 38.6 Not reported

Key Observations :

  • Ring Strain: Bicyclo[2.2.1]heptane exhibits moderate ring strain due to its norbornane structure, which is less than that of bicyclo[3.1.0]hexane (a highly strained system) but greater than bicyclo[2.2.2]octane .
  • Thermal Stability : The crystalline state of bicyclo[2.2.1]heptane at low temperatures (-95.1°C) contrasts with bicyclo[4.1.0]heptane, which remains liquid at -36.7°C, reflecting differences in molecular symmetry and packing efficiency .

Comparison with Functionalized Bicyclic Compounds

The introduction of hydroxyl groups significantly alters properties compared to unsubstituted bicyclic hydrocarbons:

Hypothetical Properties of Bicyclo[2.2.1]heptane-2,3,5,6,7-pentol (Inferred):
  • Melting Point : Expected to exceed -95.1°C (parent hydrocarbon’s m.p.) due to extensive hydrogen bonding.
  • Solubility: High solubility in polar solvents (e.g., water, ethanol) compared to hydrophobic analogs like bicyclo[2.2.2]octane.
Comparison with Bicyclo[2.2.1]heptane Derivatives from :

While focuses on sulfur- and nitrogen-containing bicyclo[3.2.0]heptane antibiotics (e.g., penicillin derivatives), these compounds highlight how functionalization impacts bioactivity and stability:

  • Example : (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-pivalamido-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (a β-lactam antibiotic) demonstrates enhanced stability due to its bicyclic framework but differs drastically in polarity and application compared to the pentol .

Comparison with Other Polyols

  • Hydrogen-Bonding Capacity: With five hydroxyl groups, the pentol may exhibit intermediate hydrogen-bonding capacity compared to inositols (six hydroxyls) or simpler diols.

Research Implications and Limitations

  • Gaps in Data : Experimental data for the pentol are absent in the provided evidence, necessitating extrapolation from parent hydrocarbons and analogous polyols.

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